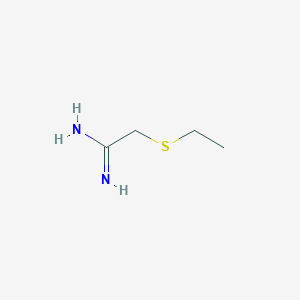
2-(Hydroxymethyl)-4,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4,5-dimethylphenol is an organic compound with the molecular formula C9H12O2 This compound is characterized by a phenolic structure with two methyl groups and a hydroxymethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Hydroxymethyl)-4,5-dimethylphenol involves the reduction of precursor aldehydes. This can be achieved by reacting phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride . This method provides good yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods often focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4,5-dimethylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4,5-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites, leading to improved biological activity. The compound may also act as an intermediate in the synthesis of other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: Lacks the additional methyl groups, resulting in different chemical properties.
4,5-Dimethylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2,5-Dimethylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(Hydroxymethyl)-4,5-dimethylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the phenolic ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
10496-92-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4,5-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3 |
InChI-Schlüssel |
HCEVEUBXZBBHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


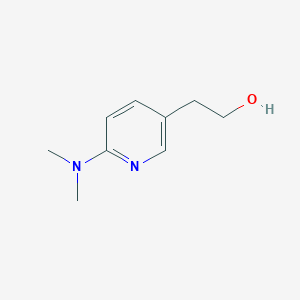
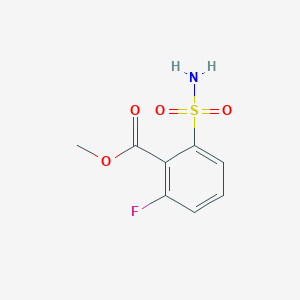
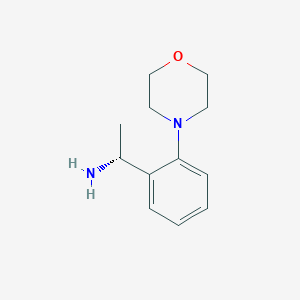
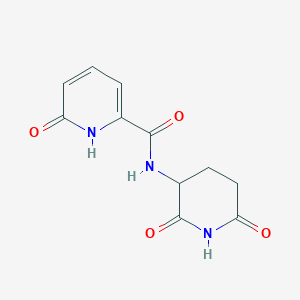



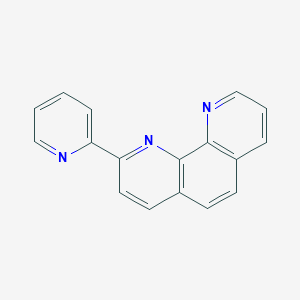
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)



![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
